Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate

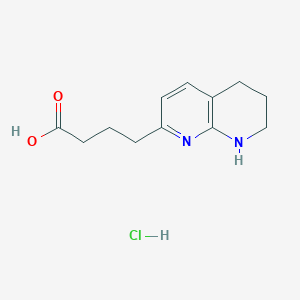

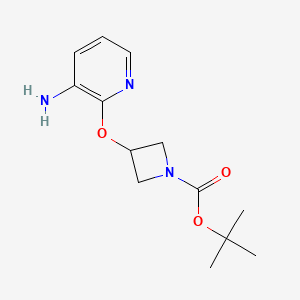

Übersicht

Beschreibung

Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H19N3O3 . It has a molecular weight of 265.31 .

Molecular Structure Analysis

The molecular structure of this compound consists of a tert-butyl group attached to an azetidine ring, which is further connected to a 3-aminopyridin-2-yl group via an oxygen atom . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Wissenschaftliche Forschungsanwendungen

Synthesis and Modification of Azetidine Derivatives

Research by Sajjadi and Lubell (2008) explored the synthesis of azetidine-2-carboxylic acid (Aze) analogs with diverse heteroatomic side chains, including the modification of tert-butyl ester derivatives. This work contributes to understanding the conformational influence on peptide activity, providing a foundation for the development of novel peptides and peptidomimetics with enhanced biological functions Sajjadi & Lubell, 2008.

Ligands for Nicotinic Receptors

Karimi and Långström (2002) synthesized a novel ligand, potentially applicable for nicotinic receptors, through a Stille coupling process. This compound could be significant in neurological studies, particularly for understanding nicotinic receptor mechanisms and developing treatments for related disorders Karimi & Långström, 2002.

Building Blocks in Medicinal Chemistry

The synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate by Meyers et al. (2009) showcases the utility of azetidine and cyclobutane rings as novel building blocks in medicinal chemistry. This approach offers a new pathway to explore chemical spaces not covered by traditional piperidine systems, potentially leading to the discovery of new therapeutic agents Meyers et al., 2009.

Novel Cycloaddition Reactions

Research on silylmethyl-substituted aziridine and azetidine by Yadav and Sriramurthy (2005) has opened up new avenues for cycloaddition reactions, leading to diverse heterocyclic compounds. Such advancements are crucial for the synthesis of complex organic molecules with potential pharmaceutical applications Yadav & Sriramurthy, 2005.

Advanced Intermediates in Drug Synthesis

The work of Zhang et al. (2022) on synthesizing tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate highlights the role of complex intermediates in the synthesis of targeted mTOR PROTAC molecules. Such intermediates are pivotal in the development of next-generation therapeutics Zhang et al., 2022.

Safety And Hazards

The safety and hazards associated with Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate are not explicitly mentioned in the search results. As with any chemical, appropriate safety measures should be taken when handling this compound. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Eigenschaften

IUPAC Name |

tert-butyl 3-(3-aminopyridin-2-yl)oxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIABFNKTNZOSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-((3-aminopyridin-2-yl)oxy)azetidine-1-carboxylate | |

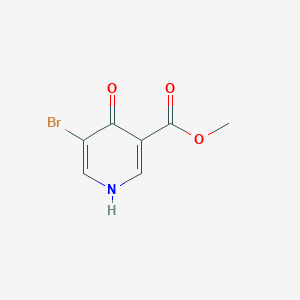

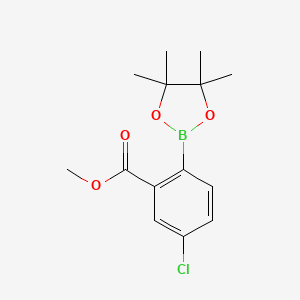

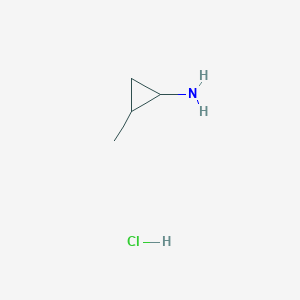

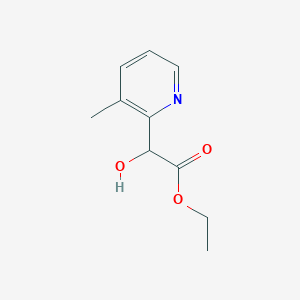

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)

![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)

![1-{[(Oxan-4-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1427326.png)